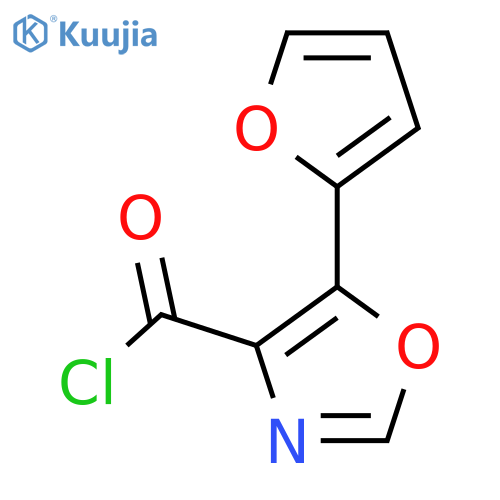Cas no 914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride)

914637-77-7 structure
商品名:5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
CAS番号:914637-77-7
MF:C8H4ClNO3
メガワット:197.575261116028
MDL:MFCD08056323
CID:4719618
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
- SBB053655
- FCH1150602
- 5-(furan-2-yl)-1,3-oxazole-4-carbonyl chloride
-
- MDL: MFCD08056323
- インチ: 1S/C8H4ClNO3/c9-8(11)6-7(13-4-10-6)5-2-1-3-12-5/h1-4H
- InChIKey: SZCDTFDPOACHRV-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C2=CC=CO2)OC=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 56.2
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB247236-1 g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 1 g |
€598.20 | 2023-07-20 | ||
| abcr | AB247236-500 mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 500 mg |
€463.90 | 2023-07-20 | ||
| abcr | AB247236-250 mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 250 mg |
€325.90 | 2023-07-20 | ||
| abcr | AB247236-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 1g |
€597.70 | 2025-02-20 | ||
| abcr | AB247236-250mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 250mg |
€328.20 | 2025-02-20 | ||
| Fluorochem | 066697-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95% | 1g |
£160.00 | 2022-03-01 | |
| abcr | AB247236-500mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 500mg |
€464.80 | 2025-02-20 | ||
| Apollo Scientific | OR6379-250mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95 | 250mg |
£270.00 | 2025-02-20 | |
| Apollo Scientific | OR6379-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95 | 1g |
£497.00 | 2024-05-25 |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:914637-77-7)5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):194.0/275.0/354.0